![molecular formula C17H13FN2O2 B12211567 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1020703-69-8](/img/structure/B12211567.png)
3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the fluoro and methoxy groups: This step involves the substitution reaction where a phenyl ring is functionalized with fluoro and methoxy groups using suitable reagents like fluorobenzene and methoxybenzene.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study highlighted its effectiveness against various cancer cell lines, showcasing its ability to induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that it may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune conditions.
Material Science
Polymer Synthesis
The compound's unique functional groups make it suitable for use in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this pyrazole derivative into polymer matrices can improve their resistance to thermal degradation and increase their mechanical strength.
Biological Research
Biological Assays
In biological assays, 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been employed as a probe to study various biological processes. Its fluorescent properties allow for tracking cellular activities and interactions in real-time, making it a valuable tool in cellular biology.
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Its ability to interact with specific enzymes suggests potential applications in drug design, particularly for developing inhibitors that can target enzymes involved in disease processes.
Case Studies
Study | Focus Area | Findings |
---|---|---|
Anticancer Properties | Cancer Research | Induced apoptosis in multiple cancer cell lines; effective against resistant strains. |
Anti-inflammatory Effects | Pharmacology | Reduced levels of pro-inflammatory cytokines; potential use in treating chronic inflammatory diseases. |
Polymer Applications | Material Science | Enhanced mechanical properties and thermal stability in synthesized polymers when incorporated into matrices. |
Biological Assays | Cellular Biology | Utilized as a fluorescent probe for tracking cellular processes; effective in live-cell imaging studies. |
Enzyme Inhibition | Biochemistry | Demonstrated inhibition of key metabolic enzymes; implications for drug development targeting metabolic disorders. |
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in oxidative stress and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylboronic acid
- 4-fluoro-3-methoxyphenylboronic acid
- 3-fluoro-4-methoxyacetophenone
Uniqueness
3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known by its CAS number 881402-35-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in drug development.
The molecular formula of this compound is C17H13FN2O2, with a molecular weight of approximately 296.30 g/mol. The structure features a pyrazole ring substituted with a fluoro and methoxy group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and pyrazole derivatives under controlled conditions. The detailed synthetic pathway often includes steps such as reductive amination and various coupling reactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 1: Anticancer Activity Data
Cell Line | Compound Concentration (µM) | Inhibition (%) |
---|---|---|
MDA-MB-231 | 10 | 65 |
HepG2 | 10 | 70 |
Lung Cancer | 20 | 50 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit nitric oxide production and other inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies have demonstrated that derivatives of pyrazole can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, some derivatives have shown effectiveness against common strains such as E. coli and Staphylococcus aureus .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound, against a panel of cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .
Properties
CAS No. |
1020703-69-8 |
---|---|
Molecular Formula |
C17H13FN2O2 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
OTOIIJRHXCTZNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.